- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid is een chirale organische verbinding die veel wordt gebruikt in peptidechemie en farmaceutisch onderzoek. Het molecuul bevat een beschermende tert-butoxycarbonyl (Boc)-groep en een reactieve alkeenfunctionaliteit, wat het geschikt maakt voor selectieve modificaties. De Boc-groep biedt stabiliteit onder basische omstandigheden en kan onder gecontroleerde zure omstandigheden worden verwijderd. De aanwezigheid van een alkeenstructuur op de C4-positie maakt het een waardevol bouwsteen voor verdere derivatisering via bijvoorbeeld hydrogenering of cross-coupling reacties. Vanwege zijn hoge enantiopuurheid is het bijzonder nuttig in de synthese van stereospecifieke verbindingen. Deze verbinding wordt vaak toegepast in de ontwikkeling van geneesmiddelen en biologisch actieve peptiden vanwege zijn veelzijdige chemische eigenschappen.
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS-nummer:90600-20-7
MF:C10H17NO4
MW:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChI-sleutel: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- LACHT: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
Berekende eigenschappen
- Exacte massa: 215.11600
- Monoisotopische massa: 215.116
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 6
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.6
- Oppervlakte lading: -1
- XLogP3: 2.3
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Dichtheid: 1.1835 (rough estimate)
- Smeltpunt: No data available
- Kookpunt: 334.3°C at 760 mmHg
- Vlampunt: 166.7±25.9 °C
- Brekindex: 1.4610 (estimate)
- PSA: 66.84000
- LogboekP: 1.49410
- Specifieke rotatie: 10.5 º (c=1, methanol)
- Oplosbaarheid: 无可用
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261; P271; P304+P340; P312; P403+P233; P405; P501
- Veiligheidsinstructies: S24/25
- Opslagvoorwaarde:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Douanegegevens
- HS-CODE:2924199090
- Douanegegevens:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-500mg |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 500mg |
1542.0CNY | 2021-07-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-1g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 1g |
¥336.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 250mg |
¥136.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-5g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 5g |
¥1016.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 100mg |
¥96.0 | 2021-09-04 | ||
| TRC | B600500-250mg |
N-Boc-L-Allylglycine |
90600-20-7 | 250mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B600500-500 mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500MG |
$ 80.00 | 2022-01-11 | ||
| TRC | B600500-1 g |
N-Boc-L-Allylglycine |
90600-20-7 | 1g |
$ 110.00 | 2022-01-11 | ||
| TRC | B600500-5 g |
N-Boc-L-Allylglycine |
90600-20-7 | 5g |
$ 295.00 | 2022-01-11 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referentie
- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
Referentie
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
Referentie
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
Referentie
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
Referentie
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
Referentie
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referentie
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referentie
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Referentie
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referentie
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referentie
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Ordernummer:sfd6045
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:34
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Ordernummer:A855769
Voorraadstatus:in Stock
Hoeveelheid:10g/25g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:56
Prijs ($):168.0/418.0/1477.0
E-mail:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Gerelateerde literatuur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid) Gerelateerde producten
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- 89760-47-4(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-)
- 89985-87-5(methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Zuiverheid:99%/99%/99%
Hoeveelheid:10g/25g/100g
Prijs ($):168.0/418.0/1477.0